Ethyl 7-([1,1'-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 7-([1,1’-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidines This compound is characterized by its unique structure, which includes a biphenyl group, a pyrrolo[1,2-c]pyrimidine core, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-([1,1’-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[1,2-c]pyrimidine core.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-([1,1’-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-([1,1’-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 7-([1,1’-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl and pyrrolo[1,2-c]pyrimidine moieties are crucial for its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target.
Comparison with Similar Compounds
Ethyl 7-([1,1’-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolo[1,2-c]pyrimidine derivatives:
Ethyl 7-(phenylcarbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Similar structure but lacks the biphenyl group, which may affect its binding properties.
Ethyl 7-([1,1’-biphenyl]-4-carbonyl)-3-(m-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate: Similar structure but with a different substitution pattern on the tolyl group, which can influence its reactivity and biological activity.
The uniqueness of Ethyl 7-([1,1’-biphenyl]-4-carbonyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
618070-18-1 |
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Molecular Formula |
C30H24N2O3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-7-(4-phenylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C30H24N2O3/c1-3-35-30(34)25-17-28(29(33)24-15-13-22(14-16-24)21-7-5-4-6-8-21)32-19-31-26(18-27(25)32)23-11-9-20(2)10-12-23/h4-19H,3H2,1-2H3 |
InChI Key |
OFHKLXGOIZWRGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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